1-(4-Ethylphenyl)butan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRQGMLOHWCRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Ethylphenyl Butan 1 One
Established Synthetic Routes to 1-(4-Ethylphenyl)butan-1-one
The most conventional and widely utilized method for the preparation of this compound is the Friedel-Crafts acylation. wikipedia.orgiitk.ac.insigmaaldrich.com This reaction, named after its developers Charles Friedel and James Crafts, involves the acylation of an aromatic ring, in this case, ethylbenzene (B125841), with an acylating agent. wikipedia.org
The core of this synthetic approach is the reaction of ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst. nih.gov The butanoyl chloride acts as the acylating agent, providing the butanoyl group that attaches to the ethylphenyl ring. chemguide.co.uk The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced onto the aromatic ring, typically at the position para to the ethyl group due to steric and electronic directing effects. libretexts.org
A general procedure involves stirring the carboxylic acid with thionyl chloride to form the acyl chloride. After removing excess thionyl chloride, dry dichloromethane (B109758) and ethylbenzene are added. The mixture is cooled, and a Lewis acid catalyst like aluminum chloride (AlCl₃) is introduced. nih.gov The reaction mixture is then stirred, followed by hydrolysis to yield this compound. nih.gov A study reported a 56% yield for the synthesis of 4-bromo-1-(4-ethylphenyl)butan-1-one using a similar Friedel-Crafts acylation protocol. researchgate.net
| Reagent | Role | Reference |
| Ethylbenzene | Aromatic Substrate | iitk.ac.in |
| Butanoyl chloride | Acylating Agent | chemguide.co.uk |
| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | wikipedia.orgiitk.ac.in |
| Dichloromethane | Solvent | nih.gov |
| Thionyl chloride | For preparing acyl chloride | nih.gov |
The choice and amount of catalyst are crucial for the success of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this reaction. wikipedia.orgiitk.ac.in However, it is typically required in stoichiometric amounts or even in excess because the product ketone forms a stable complex with AlCl₃, which deactivates the catalyst. wikipedia.org This necessitates a subsequent aqueous workup to liberate the desired ketone. wikipedia.org
Research has explored various other Lewis acids to catalyze this transformation, including iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). iitk.ac.in The catalytic activity of these Lewis acids stems from their ability to coordinate with the acylating agent, thereby increasing its electrophilicity. iitk.ac.in For activated aromatic rings, catalytic amounts of milder Lewis acids or even Brønsted acids can be employed. wikipedia.org
More recent advancements have focused on using solid acid catalysts, such as zeolites, which offer advantages in terms of reusability and reduced environmental impact. scispace.com Zeolites like ZSM-5 are widely used in industrial alkylation processes and can be adapted for acylation reactions. scispace.com The acidity of these catalysts can be tuned by altering their composition, for instance, the Si/Al ratio. scispace.com Other novel catalyst systems include metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄), which have shown high efficiency in Friedel-Crafts acylations. chemistryjournals.net The combination of Hf(OTf)₄ with trifluoromethanesulfonic acid (TfOH) has been reported to dramatically accelerate the acylation of benzene (B151609) derivatives. chemistryjournals.net
The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation, affecting both reaction rate and product distribution. stackexchange.com Non-polar solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂) are commonly used. stackexchange.com In some cases, the choice of solvent can alter the regioselectivity of the reaction. For instance, in the acylation of naphthalene, non-polar solvents favor the formation of the 1-acetylnaphthalene (kinetic product), while polar solvents like nitrobenzene (B124822) lead to the thermodynamically more stable 2-acetylnaphthalene. stackexchange.com This is attributed to the solubility of the intermediate complex; in non-polar solvents, the kinetic product-catalyst complex may precipitate, preventing equilibration to the thermodynamic product. stackexchange.com
Reaction temperature is another critical parameter. Friedel-Crafts acylations are often initiated at a low temperature (e.g., 0 °C) during the addition of the catalyst and then heated to complete the reaction. nih.govlibretexts.org For example, a common procedure involves adding the acyl chloride to a mixture of benzene and aluminum chloride in the cold, followed by heating under reflux at around 60°C for about 30 minutes. libretexts.orglibretexts.org
Oxygenated solvents such as acetone, ethyl acetate, and THF have been shown to inhibit the reaction, likely by coordinating with the Lewis acid catalyst and deactivating it. scielo.brresearchgate.net
While Friedel-Crafts acylation is the most direct route, other strategies can be employed to synthesize precursors that can then be converted to this compound. One such approach involves the reaction of an organometallic reagent with an aryl nitrile. For instance, arylnitriles can react with Grignard reagents like n-butylmagnesium chloride, followed by acidic hydrolysis to yield the corresponding ketone. nih.gov
Another alternative involves the acylation of an acetal. This methodology has been used to synthesize a variety of 1,1,1-trihalo-4-methoxy-3-alken-2-ones, which are versatile intermediates. scielo.br This approach could potentially be adapted for the synthesis of this compound precursors.
Friedel-Crafts Acylation Approaches to the this compound Core
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for the synthesis of aromatic ketones like this compound and its analogs.
Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the context of synthesizing this compound analogs, this has led to the exploration of alternative catalysts and reaction media.
The use of solid acid catalysts like zeolites and supported acid systems is a key aspect of green chemistry in this field. sigmaaldrich.comscispace.com These catalysts are often reusable, reducing waste and the need for corrosive and environmentally harmful catalysts like AlCl₃. scispace.com For example, poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been used as an efficient and easy-to-handle solid superacid catalyst system in Friedel–Crafts reactions. sigmaaldrich.com
Ionic liquids and deep eutectic solvents (DESs) are also being investigated as green reaction media. sigmaaldrich.comacs.org Indium triflate in the ionic liquid 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) has been reported as an efficient green catalyst system for Friedel-Crafts acylation. sigmaaldrich.com DESs have shown promise as they can enhance reaction selectivity and efficiency, and in some cases, act as both solvent and catalyst. researchgate.net Metal triflates in deep eutectic solvents have been shown to be effective and reusable catalysts for Friedel-Crafts acylation. acs.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. encyclopedia.pub Ultrasound-assisted Friedel-Crafts acylation has also been shown to enhance reaction efficiency, with one study reporting near-quantitative yields at room temperature in a fraction of the time required for conventional heating.
| Green Approach | Key Feature | Example | Reference |
| Solid Acid Catalysts | Reusability, reduced waste | Zeolites, supported superacids | sigmaaldrich.comscispace.com |
| Ionic Liquids/DES | Green reaction media, potential catalyst | Indium triflate in an ionic liquid, Metal triflates in DES | sigmaaldrich.comacs.org |
| Microwave/Ultrasound | Reduced reaction time, improved efficiency | Ultrasound-assisted acylation | encyclopedia.pub |
Catalytic Synthesis Innovations Relevant to this compound
Innovations in the catalytic synthesis of aromatic ketones are driven by the need for greater efficiency, selectivity, and sustainability. numberanalytics.comallstudyjournal.com For the synthesis of this compound via Friedel-Crafts acylation, these innovations center on replacing traditional, moisture-sensitive, and often hazardous catalysts with more advanced systems.
Heterogeneous and Recyclable Catalysts: A significant area of development is the use of solid acid catalysts, which offer advantages over homogeneous catalysts like AlCl₃, particularly in terms of catalyst separation, recovery, and recycling. acs.orgresearchgate.net This simplifies product purification and reduces waste. acs.orgresearchgate.net Examples of such catalysts relevant to acylations include:
Zeolites and Clays: These microporous aluminosilicate (B74896) minerals can be used as solid acid catalysts. routledge.comresearchgate.net Their defined pore structures can also impart shape selectivity to the reaction, potentially favoring the formation of the desired para-isomer (this compound) over other isomers.
Metal Oxides and Sulfated Zirconia: Materials like sulfated zirconia act as strong solid superacids and have been shown to be effective catalysts for acylation reactions. routledge.com
Metal-Organic Frameworks (MOFs): Recent studies have explored the use of MOFs, such as PTA@MIL-53(Fe) (phosphotungstic acid encapsulated in a MOF), which demonstrate high yields in Friedel-Crafts acylations under mild conditions.
Advanced Homogeneous Catalysts: While the trend is toward heterogeneous systems, innovation in homogeneous catalysis continues. acs.org Metal triflates, such as praseodymium triflate (Pr(OTf)₃), are water-compatible Lewis acids that have emerged as powerful and recyclable catalysts for Friedel-Crafts acylation. acs.orgresearchgate.net They are often more tolerant to functional groups and can be used in smaller, catalytic amounts, making them a greener alternative to traditional Lewis acids. researchgate.net The use of ionic liquids as reaction media in conjunction with these catalysts is also being explored to enhance catalyst recyclability and reaction efficiency. numberanalytics.com
The table below summarizes various innovative catalytic systems applicable to Friedel-Crafts acylation for producing compounds structurally similar to this compound.
| Catalyst System | Substrate | Acylating Agent | Key Advantages | Reference(s) |
| Metal Triflates in Deep Eutectic Solvents | Anisole (B1667542) | Benzoic Anhydride (B1165640) | High yields, high regioselectivity, catalyst reusability. | acs.org |
| Zeolites, Clays, Metal Oxides | Various Arenes | Various Acyl Halides | Catalyst recyclability, process simplification, environmental benefits. | routledge.com |
| PTA@MIL-53(Fe) | Various Arenes | Butanoyl Chloride | High yields under mild/ambient conditions. | |
| Niobium-based catalysts | Anisole | Various | High activity and selectivity. | researchgate.net |
Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques
To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and ultrasound are being increasingly applied to organic synthesis, including the Friedel-Crafts acylation. chemmethod.comencyclopedia.pub
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.netencyclopedia.pub This rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. scirp.orgscirp.org For the synthesis of aromatic ketones, microwave-assisted methods have been shown to provide high yields in significantly shorter times compared to conventional heating. acs.orgresearchgate.net For instance, the acylation of anisole with various anhydrides using a metal triflate catalyst under microwave irradiation at 100°C was completed in just 10 minutes, affording high yields of the desired ketone. acs.org This approach is considered a green chemistry tool as it reduces reaction time and energy consumption. researchgate.netencyclopedia.pub
Ultrasound-Mediated Synthesis (Sonochemistry): The application of ultrasound in chemical reactions, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. encyclopedia.pubrsc.org This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. chemmethod.comencyclopedia.pub Ultrasound has been successfully used for the synthesis of various compounds, including Friedel-Crafts acylation products. nih.gov One study on the acylation of various substrates using a PTA@MIL-53(Fe) catalyst found that ultrasound irradiation (40 kHz, 150 W) at room temperature for 25 minutes resulted in a 95% yield, compared to only 65% under silent thermal conditions.
The following table compares the efficiency of conventional heating with microwave and ultrasound irradiation for a model Friedel-Crafts acylation reaction.
| Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Heating | 100 | 12 h | 78 | acs.org |
| Ultrasound Irradiation | 100 | 2 h | 85 | acs.org |
| Microwave Irradiation | 100 | 10 min | 95 | acs.org |
Data based on the acylation of anisole with benzoic anhydride using Pr(OTf)₃ in a deep eutectic solvent. acs.org
Scale-Up Considerations and Process Optimization for Academic Synthesis
Scaling up the synthesis of this compound from a small, exploratory scale to larger quantities in an academic setting presents several challenges that require careful process optimization.
Catalyst Selection and Loading: In a typical Friedel-Crafts acylation using AlCl₃, more than one equivalent of the catalyst is required because it complexes with both the acyl chloride and the resulting ketone product. masterorganicchemistry.com On a larger scale, this creates significant amounts of acidic waste and complicates the workup procedure. Optimizing the process would involve using a true catalytic system, such as the aforementioned solid acids or metal triflates, which can be used in smaller amounts and are potentially recyclable. routledge.comacs.org This minimizes waste and simplifies purification. acs.org
Thermal Management: Friedel-Crafts acylations are exothermic reactions. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to undesirable side reactions, such as di-acylation or isomerization, reducing the yield and purity of the desired this compound. Process optimization requires careful control of the addition rate of the acylating agent and efficient reactor cooling to maintain the optimal reaction temperature.
Solvent and Workup Procedure: The choice of solvent is critical for reaction efficiency and safety. While traditional solvents like dichloromethane or carbon disulfide are effective, their toxicity and environmental impact are concerns for larger-scale work. numberanalytics.com Greener solvent alternatives are increasingly sought. The workup typically involves quenching the reaction with ice-cold water to decompose the catalyst complex, followed by extraction. On a larger scale, the volumes of aqueous and organic waste generated become substantial, necessitating planning for their proper handling and disposal.
Continuous Flow Synthesis: A modern approach to scaling up chemical synthesis is the use of continuous flow reactors instead of traditional batch reactors. acs.orgresearchgate.net In a flow system, reagents are continuously pumped through a heated tube or column packed with a catalyst (a packed-bed reactor). researchgate.netcardiff.ac.uk This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and easier automation. researchgate.netunits.it For a reaction like the synthesis of this compound, a flow process could involve pumping a solution of ethylbenzene and butanoyl chloride through a heated column containing a heterogeneous catalyst, yielding the product continuously. cardiff.ac.ukresearchgate.net This approach has been successfully applied to the synthesis of similar 4-aryl-2-butanones, demonstrating significant process intensification and increased yields compared to batch processes. researchgate.netcardiff.ac.uk
Chemical Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl Butan 1 One
Fundamental Reaction Pathways of the Butanone Moiety
The butanone portion of 1-(4-Ethylphenyl)butan-1-one is a key site for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-carbons.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group (C=O) in this compound is characterized by a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can proceed under both basic and acidic conditions. libretexts.org
Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the final alcohol product. In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. libretexts.org
A common example of nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. ncert.nic.in This reaction is a versatile method for forming new carbon-carbon bonds. Another significant reaction is the formation of cyanohydrins through the addition of hydrogen cyanide. libretexts.org
The addition of alcohols to the butanone moiety can result in the formation of hemiacetals, which are typically unstable but can be important intermediates. libretexts.org These reactions are fundamental in the synthesis of more complex molecules.
Reduction Transformations to Alcohol Derivatives
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-ethylphenyl)butan-1-ol. This transformation is a cornerstone in organic synthesis, and several reagents and methods are available to achieve this.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. nih.govmdpi.com Lithium aluminum hydride is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). smolecule.com
Catalytic hydrogenation is another effective method for the reduction of the ketone. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often considered a "greener" alternative due to the avoidance of metal hydride waste.
Enzymatic reductions have also been explored, offering high stereoselectivity. For instance, alcohol dehydrogenases can be employed to produce specific enantiomers of the resulting alcohol. mdpi.comresearchgate.net
| Reagent/Method | Conditions | Product | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C | 1-(4-ethylphenyl)butan-1-ol | nih.govmdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1-(4-ethylphenyl)butan-1-ol | smolecule.com |
| Catalytic Hydrogenation (H₂/catalyst) | Pd, Pt, or Ni catalyst | 1-(4-ethylphenyl)butan-1-ol | |
| Alcohol Dehydrogenase | Biocatalytic conditions | (R)- or (S)-1-(4-ethylphenyl)butan-1-ol | mdpi.comresearchgate.net |
Oxidation Reactions of the Ketone and Alkyl Chains
Oxidation of this compound can occur at either the ketone functional group or the alkyl side chains, depending on the reagents and reaction conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can lead to the cleavage of the butanone chain, ultimately forming 4-ethylbenzoic acid.
A more selective oxidation is the α-hydroxylation of the ketone, which introduces a hydroxyl group on the carbon adjacent to the carbonyl group. This can be achieved using reagents like molecular iodine (I₂) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO). rsc.org Research has shown that this reaction is chemoselective, favoring α-hydroxylation over oxidation of the benzylic position of the ethyl group. rsc.org
The Baeyer-Villiger oxidation is another important reaction of ketones, where an ester is formed from a ketone through the insertion of an oxygen atom. This reaction can be catalyzed by enzymes like phenylacetone (B166967) monooxygenase (PAMO), which can exhibit high enantioselectivity. rug.nl
Aromatic Substitutions on the 4-Ethylphenyl Ring
The 4-ethylphenyl group of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents, the ethyl group and the butanoyl group, play a crucial role in determining the position and rate of these substitutions.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.com
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the ring, typically in the presence of a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
For this compound, these reactions will add a new substituent to the phenyl ring.
Regioselectivity and Electronic Influences of the Ethyl and Butanone Substituents
The position of electrophilic attack on the 4-ethylphenyl ring is directed by the electronic properties of the existing ethyl and butanoyl substituents. libretexts.orglibretexts.org
Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl group, which is an electron-donating group (activating) through an inductive effect. masterorganicchemistry.comlibretexts.org Activating groups increase the rate of EAS compared to benzene (B151609) and direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orglibretexts.org
Butanoyl Group (-C(O)CH₂CH₂CH₃): The butanoyl group is a ketone, which is an electron-withdrawing group (deactivating) due to both the inductive effect of the electronegative oxygen and the resonance effect of the carbonyl group. masterorganicchemistry.com Deactivating groups decrease the rate of EAS and direct incoming electrophiles to the meta position relative to themselves. libretexts.orglibretexts.org
In this compound, the ethyl group is at position 4, and the butanoyl group is at position 1. The positions ortho to the activating ethyl group are carbons 3 and 5. The positions meta to the deactivating butanoyl group are also carbons 3 and 5. Therefore, the directing effects of both the activating ethyl group and the deactivating butanoyl group reinforce each other, strongly favoring electrophilic substitution at the positions ortho to the ethyl group and meta to the butanoyl group (positions 3 and 5).
| Substituent | Electronic Effect | Directing Influence |
| Ethyl (-CH₂CH₃) | Activating (Electron-donating) | Ortho, Para |
| Butanoyl (-C(O)R) | Deactivating (Electron-withdrawing) | Meta |
Advanced Functionalization and Coupling Reactions
The structural features of this compound, namely the presence of a carbonyl group and an activated aromatic ring, allow for a variety of functionalization and coupling reactions. These transformations are crucial for the synthesis of more complex molecules.
Alpha-Functionalization of the Butanone Chain
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a key site for functionalization due to the electron-withdrawing nature of the ketone, which increases the acidity of the α-protons.
One significant transformation is α-hydroxylation . A metal-free method using a sub-stoichiometric amount of molecular iodine (I₂) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in dimethyl sulfoxide (DMSO) has been shown to be effective for the α-hydroxylation of various aryl ketones, including this compound. rsc.org This reaction proceeds smoothly to furnish the corresponding α-hydroxy ketone. rsc.org The reaction conditions are considered mild and environmentally friendly. rsc.org
Another important α-functionalization is α-aminoxylation . This can be achieved through a cross-dehydrogenative coupling (CDC) reaction with N-hydroxyimides like N-hydroxyphthalimide (NHPI). rsc.org This reaction is catalyzed by a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) with TBHP as the oxidant. rsc.org A noteworthy aspect of this transformation is its chemoselectivity; the coupling occurs at the α-position of the ketone without affecting the benzylic position of the ethyl group on the aromatic ring. rsc.org
The butanone chain can also be functionalized through halogenation . For instance, α-bromination of similar ketones can be achieved selectively using bromine in the presence of a catalytic amount of aluminum trichloride, without bromination of the aromatic ring. nih.gov Additionally, ICl-mediated reactions can introduce an iodine atom at the α-position and a chlorine atom at the γ-position of a butanone chain, creating α-iodo-γ-chloroketones which are valuable synthetic intermediates. nih.govcuny.edu
The following table summarizes key α-functionalization reactions of ketones related to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Ref |
| α-Hydroxylation | I₂ (50 mol%), TBHP (in decane), DMSO, 80 °C | α-Hydroxy ketone | rsc.org |
| α-Aminoxylation | NHPI, TBAI (10 mol%), TBHP (in decane), DMA, 100 °C | α-(Phthalimidooxy)ketone | rsc.org |
| α-Bromination | Br₂, AlCl₃ (cat.) | α-Bromoketone | nih.gov |
| α-Iodo-γ-chloro-ketonization | ICl | α-Iodo-γ-chloroketone | nih.govcuny.edu |
Oxidative Coupling Reactions
Oxidative coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound and related ketones, these reactions often proceed via radical or enolate intermediates.
The synthesis of 1,4-diones can be accomplished through the oxidative coupling of ketone enolates using copper(II) chloride. acs.org This reaction provides a direct method for creating a new carbon-carbon bond. Another approach involves the use of molybdenum(V) reagents, such as molybdenum pentachloride (MoCl₅), for the oxidative coupling of electron-rich aromatic compounds. uni-mainz.de This method is tolerant of various functional groups, including iodo substituents. uni-mainz.de
Furthermore, photoredox-catalyzed 1,2-oxo-alkylation of vinyl arenes with 1,3-dicarbonyl compounds, which can be conceptually related to the reactivity of the enol form of this compound, leads to the formation of 1,4-dicarbonyl compounds. rsc.org
Radical-Mediated Transformations Involving this compound
Radical chemistry offers unique pathways for the functionalization of organic molecules. For ketones like this compound, radical reactions can be initiated at various positions.
A notable example is the visible-light-induced difunctionalization of the C-C bond of alkylidenecyclopropanes with acyl chlorides. This reaction, when applied to this compound derivatives, results in the formation of functionalized alkenes. For instance, the reaction of an alkylidenecyclopropane with an appropriate acyl chloride can yield 4-chloro-2-(diphenylmethylene)-1-(4-ethylphenyl)butan-1-one. mdpi.com
Another significant radical-mediated process is the photochemical acylation of quinones with aldehydes, which proceeds via acyl radical intermediates. mdpi.com While not directly involving this compound as a starting material, the principles are relevant to understanding the generation and reactivity of acyl radicals derived from similar ketone structures.
Furthermore, the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical through a light-mediated process can lead to its addition to styrenes, followed by an oxidation process to yield 2-hydroxytrifluoroethylacetophenones. acs.org This highlights the potential for radical additions to the butanone chain under specific conditions.
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.
Detailed Reaction Mechanism Studies
The Friedel-Crafts acylation , a common method for synthesizing aryl ketones like this compound, involves the activation of an acyl chloride by a Lewis acid, such as aluminum chloride. evitachem.com This facilitates an electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity. evitachem.com
In α-hydroxylation using I₂/TBHP , a proposed mechanism involves the formation of an enolate, which then reacts with an iodine-containing species. Subsequent reaction with TBHP leads to the hydroxylated product. rsc.org
The ICl-mediated conversion of methyl homopropargyl ethers to α-iodo-γ-chloroketones is thought to involve the initial reaction of the alkyne with ICl, followed by intramolecular cyclization and subsequent ring-opening to form the dihalogenated ketone. nih.govcuny.edu
Role of Intermediates and Transition States in Reactivity
The reactivity of this compound is governed by the stability and accessibility of various intermediates and transition states.
In many reactions involving the α-position, the formation of an enolate or enol intermediate is a key step. The stability of this intermediate is influenced by the substituents on the aromatic ring. The electron-donating ethyl group in this compound can influence the electron density of the carbonyl group and, consequently, the ease of enolate formation.
In palladium-catalyzed cross-coupling reactions, which can be used to synthesize related ketones, the mechanism involves the formation of organopalladium intermediates . smolecule.com For example, in Suzuki-Miyaura coupling, an aryl-palladium(II) species is a key intermediate. smolecule.com
In radical reactions, the formation and stability of radical intermediates are paramount. For instance, in the visible-light-induced difunctionalization of alkylidenecyclopropanes, an acyl radical is generated, which then participates in the ring-opening of the cyclopropane. mdpi.com The stability of this radical influences the efficiency and selectivity of the reaction.
Theoretical studies, such as DFT calculations, are often employed to investigate the energetics of transition states and intermediates, providing insights into reaction pathways. kaust.edu.sa For example, in the Baeyer-Villiger oxidation of ketones, the first transition state is typically the rate-determining step. acs.org
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for the unambiguous structural assignment of 1-(4-Ethylphenyl)butan-1-one, detailing the specific chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The para-substituted aromatic ring gives rise to two doublets in the aromatic region, characteristic of an AA'BB' spin system. The aliphatic protons of the ethyl and butyl chains appear in the upfield region, with their chemical shifts and multiplicities dictated by their proximity to the carbonyl group and the aromatic ring. The deshielding effect of the carbonyl group is most pronounced on the α-protons (H-2').
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~7.85-7.95 | d (Doublet) | 2H |
| H-3, H-5 (Aromatic) | ~7.25-7.35 | d (Doublet) | 2H |
| H-2' (CH₂) | ~2.90-3.00 | t (Triplet) | 2H |
| H-1'' (CH₂) | ~2.65-2.75 | q (Quartet) | 2H |
| H-3' (CH₂) | ~1.70-1.80 | sext (Sextet) | 2H |
| H-2'' (CH₃) | ~1.20-1.30 | t (Triplet) | 3H |
| H-4' (CH₃) | ~0.95-1.05 | t (Triplet) | 3H |
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C-1') due to its significant deshielding. Aromatic carbons appear in the typical range of ~125-150 ppm, while the aliphatic carbons of the ethyl and butyl groups are found in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Carbonyl C=O) | ~200.0 |
| C-4 (Aromatic C-Et) | ~149.0-150.0 |
| C-1 (Aromatic C-CO) | ~135.0-136.0 |
| C-2, C-6 (Aromatic CH) | ~128.0-129.0 |
| C-3, C-5 (Aromatic CH) | ~127.5-128.5 |
| C-2' (CH₂) | ~38.0-39.0 |
| C-1'' (CH₂) | ~28.5-29.5 |
| C-3' (CH₂) | ~17.5-18.5 |
| C-2'' (CH₃) | ~15.0-16.0 |
| C-4' (CH₃) | ~13.5-14.5 |
While this compound is an achiral molecule without complex stereochemistry, advanced 2D NMR techniques are invaluable for confirming the assignments made from 1D spectra. weebly.comwikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity within the aliphatic chains. wikipedia.org Cross-peaks would be observed between the protons of the ethyl group (H-1'' and H-2'') and between adjacent protons in the propyl chain attached to the carbonyl group (H-2' with H-3', and H-3' with H-4'). This confirms the through-bond coupling relationships. slideshare.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum based on the previously assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, the protons at H-2' would show a correlation to the carbonyl carbon (C-1'), the aromatic carbon C-1, and C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space. wikipedia.orglibretexts.org For a flexible molecule like this, NOESY would show correlations between protons on adjacent carbons within the aliphatic chains, as well as potential correlations between the ortho-aromatic protons (H-2, H-6) and the adjacent methylene (B1212753) protons of the carbonyl chain (H-2').
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.
Under Electron Ionization (EI), this compound (molar mass: 176.25 g/mol ) will form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 176. This molecular ion can then undergo characteristic fragmentation reactions. The most prominent fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com For the closely related compound butyrophenone (B1668137), key fragments are observed at m/z 105 and m/z 120. nih.gov By analogy, the corresponding fragments for this compound are predicted below.
Predicted Major Fragments in the EI-MS of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 176 | [C₁₂H₁₆O]•+ | Molecular Ion (M•+) |
| 148 | [C₁₀H₁₂O]•+ | McLafferty Rearrangement |
| 133 | [C₉H₉O]+ | Alpha-Cleavage (loss of •C₃H₇) |
Alpha-Cleavage (α-Cleavage): This fragmentation involves the breaking of a bond adjacent to the carbonyl group. ochemacademy.comfiveable.meyoutube.com For this compound, the most favorable α-cleavage is the loss of the propyl radical (•C₃H₇), as this results in a stable, resonance-stabilized 4-ethylbenzoyl cation.
Pathway: [C₆H₄(C₂H₅)COC₃H₇]•+ → [C₆H₄(C₂H₅)CO]+ + •C₃H₇
Resulting Ion: The 4-ethylbenzoyl cation gives rise to a strong peak at m/z 133.
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). libretexts.orgwikipedia.orgcambridge.org The mechanism involves a six-membered transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. This results in the elimination of a neutral alkene molecule and the formation of a new radical cation. youtube.com
Pathway: [C₆H₄(C₂H₅)COCH₂CH₂CH₃]•+ → [C₆H₄(C₂H₅)C(OH)=CH₂]•+ + CH₂=CH₂
Resulting Ion: For this compound, this involves the transfer of a hydrogen from C-4' to the carbonyl oxygen and the elimination of a neutral ethene molecule (C₂H₄, mass 28). This produces a characteristic fragment ion at m/z 148.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to deduce a unique elemental composition.
For this compound, the molecular formula is C₁₂H₁₆O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical exact mass can be calculated. This calculated value serves as a benchmark against which the experimentally determined mass is compared, typically requiring a mass accuracy of less than 5 parts per million (ppm) for confident identification. An HRMS analysis would confirm the presence of twelve carbon atoms, sixteen hydrogen atoms, and one oxygen atom, thereby validating the compound's elemental formula and distinguishing it from any potential isomers or isobaric compounds.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (H) | 16 | 1.007825 | 16.125200 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Calculated Exact Mass [M] | 176.120115 | ||
| Calculated Exact Mass [M+H]⁺ | 177.127940 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) group stretching vibration. For ketones, this peak is typically strong and easily identifiable. spectroscopyonline.com The position of this band is sensitive to the molecular environment. In saturated aliphatic ketones, the C=O stretch appears around 1715 cm⁻¹. msu.edu However, in aromatic ketones like this compound, conjugation of the carbonyl group with the phenyl ring leads to delocalization of π-electrons. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant and shifting the stretching frequency to a lower wavenumber. msu.edulibretexts.org Consequently, the characteristic C=O stretching frequency for this compound is expected in the range of 1680–1690 cm⁻¹. spectroscopyonline.com
Beyond the carbonyl group, the IR and Raman spectra reveal vibrations associated with the aromatic ring and the aliphatic chains.
Aromatic Vibrations: The presence of the 1,4-disubstituted (para) benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. In-plane C=C stretching vibrations of the phenyl ring produce a series of absorptions in the 1620–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can help confirm the substitution pattern.
Aliphatic Vibrations: The ethyl and propyl groups attached to the aromatic ketone core contribute distinct aliphatic vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups appear as strong bands in the region of 2850–2975 cm⁻¹. Bending vibrations for these groups, such as scissoring and rocking, are found at lower frequencies, typically between 1470 cm⁻¹ and 1365 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100–3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 2975–2850 | Strong |
| Carbonyl (C=O) | Stretching | 1690–1680 | Strong, Sharp |
| Aromatic C=C | Stretching | 1620–1450 | Medium-Variable |
| Aliphatic C-H | Bending | 1470–1365 | Medium |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The UV-Vis spectrum of this compound is characterized by absorptions arising from the promotion of electrons to higher energy orbitals. The key chromophore in the molecule is the ethylphenone moiety. Aromatic ketones typically exhibit two main absorption bands. libretexts.org
n→π* Transition: This transition involves the excitation of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding (π*) orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength, typically in the 300–320 nm range. libretexts.org
π→π* Transition: This is a symmetry-allowed transition involving the excitation of an electron from a π-bonding orbital to a π*-anti-bonding orbital within the conjugated aromatic system. This transition is much more intense and occurs at a shorter wavelength, generally below 280 nm. For the closely related compound 1-(4-hydroxyphenyl)butan-1-one, an absorption maximum is observed around 275-280 nm, suggesting a similar absorption profile for this compound. nist.gov
| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Associated Orbitals |
|---|---|---|---|
| π→π | ~250–280 nm | High (ε > 10,000) | Aromatic System |
| n→π | ~300–320 nm | Low (ε < 1,000) | Carbonyl Group |
The absorption of UV radiation promotes this compound to an electronically excited singlet state (S₁). The nature of this lowest excited state (whether it is n,π* or π,π) dictates the subsequent photophysical and photochemical pathways. For many aromatic ketones, the lowest singlet excited state is of n,π character.
A key process for aromatic ketones is efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to a lower-energy triplet state (T₁). This process is facilitated by the small energy gap between the S₁(n,π) and T₁(π,π) states and is a defining characteristic of their excited state behavior. Once populated, the triplet state can deactivate through several pathways:
Phosphorescence: Radiative decay from the triplet state back to the singlet ground state (T₁ → S₀). This emission occurs at a longer wavelength than fluorescence and has a much longer lifetime.
Non-radiative decay: Deactivation through vibrational relaxation (heat).
Photochemical reactions: The long lifetime and diradical nature of the triplet state make it a reactive intermediate capable of participating in various photochemical reactions, such as hydrogen abstraction or cycloadditions.
While specific experimental data on the excited state behavior of this compound is not extensively detailed in the literature, its behavior is expected to align with that of other alkyl-substituted acetophenone (B1666503) derivatives.
Solvatochromic Effects and Charge Transfer Phenomena
Solvatochromism refers to the change in the color of a chemical substance depending on the polarity of the solvent in which it is dissolved. This phenomenon is often associated with intramolecular charge transfer (ICT), where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In molecules like this compound, the ethylphenyl group can act as an electron donor, while the butan-1-one moiety serves as an electron acceptor.
X-ray Crystallography and Solid-State Structural Analysis
Detailed crystallographic data for this compound is not publicly available in crystallographic databases. Therefore, the following sections outline the type of information that would be obtained from such an analysis, based on studies of structurally similar aromatic ketones.
Determination of Molecular Geometry and Conformation in Crystalline State
X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule in its solid, crystalline form. This would reveal the three-dimensional arrangement of the atoms, including the conformation of the butyl chain and the orientation of the ethylphenyl group relative to the carbonyl group. For similar ketones, the alkyl chain often adopts a staggered conformation to minimize steric hindrance.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)
The crystal structure would elucidate how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. While classical hydrogen bonding is absent in this molecule, weaker interactions such as C-H···O and C-H···π interactions are expected to play a significant role in stabilizing the crystal structure. C-H···O interactions could occur between the hydrogen atoms of the ethyl or butyl groups and the oxygen atom of the carbonyl group of a neighboring molecule. C-H···π interactions might be present between the C-H bonds of one molecule and the aromatic ring of another.
Dihedral Angles and Planarity Assessments
A key structural feature that would be determined is the dihedral angle between the plane of the ethylphenyl ring and the plane of the carbonyl group. This angle is crucial in determining the extent of conjugation between the aromatic system and the carbonyl π-system, which in turn influences the electronic properties of the molecule. In many substituted acetophenones, this dihedral angle is non-zero due to steric hindrance, which can affect the degree of intramolecular charge transfer.
Unit Cell Parameters and Space Group Determination
The crystallographic analysis would yield the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. This information is fundamental for the complete description of the crystal structure.
Table of Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Computational Chemistry and Theoretical Studies on 1 4 Ethylphenyl Butan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in modern chemical research. These methods allow for the detailed examination of the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. espublisher.comresearchgate.net Calculations using DFT, often with functionals like B3LYP and basis sets such as 6-31G**, can determine the most stable three-dimensional arrangement of atoms in the 1-(4-Ethylphenyl)butan-1-one molecule, known as its ground state geometry. espublisher.com These calculations provide precise bond lengths, bond angles, and dihedral angles.
The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (Aromatic) | ~1.39 - 1.41 Å |
| C-C (Butanoyl) | ~1.52 - 1.54 Å |
| C-C (Ethyl) | ~1.53 Å |
| C-H (Aromatic) | ~1.08 Å |
| C-H (Aliphatic) | ~1.09 - 1.10 Å |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar aromatic ketones. Specific values for this compound would require dedicated computational studies.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
For this compound, the HOMO is typically localized on the electron-rich ethylphenyl group, while the LUMO is often centered on the carbonyl group and the adjacent part of the aromatic ring. espublisher.comespublisher.com This distribution indicates that the ethylphenyl ring acts as the primary electron donor, while the butanoyl group is the electron acceptor.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: The data in this table is hypothetical and serves as a plausible example for FMO analysis of an aromatic ketone.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. youtube.com
In this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive electrostatic potential.
Computational methods can accurately predict various spectroscopic parameters. For instance, theoretical calculations can determine the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. materialsciencejournal.org
Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Aromatic (ortho to C=O) | 7.85 | 7.90 |
| Aromatic (meta to C=O) | 7.25 | 7.30 |
| Methylene (B1212753) (CH₂) adjacent to C=O | 2.90 | 2.95 |
| Methylene (CH₂) of ethyl group | 2.65 | 2.70 |
Note: This table presents a hypothetical comparison to illustrate the predictive power of computational spectroscopy.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the rotation around the single bond connecting the butanoyl group to the phenyl ring is of particular interest.
By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them. The preferred conformation is likely to be one where steric hindrance between the butanoyl group and the aromatic ring is minimized.
Simulations of Reaction Mechanisms and Transition State Energetics
The study of reaction mechanisms through computational simulation is a cornerstone of modern chemistry. This approach involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of this state, known as the activation energy, is crucial for determining the rate of a reaction.
For this compound, simulations could be employed to study various reactions, such as its reduction, oxidation, or nucleophilic addition to the carbonyl group. These simulations would calculate the energy changes as bonds are broken and formed, revealing the precise geometry and energetic profile of the transition state. However, at present, there are no specific published studies detailing these simulations or the corresponding transition state energetics for this compound.
Solvation Effects on Molecular Structure and Reactivity
The solvent in which a reaction occurs can have a profound impact on its rate and outcome. Computational models can simulate these effects by representing the solvent either as a continuous medium or as individual solvent molecules interacting with the solute. These simulations can predict how the solvent stabilizes or destabilizes the reactants, products, and transition state, thereby altering the reaction's energetic profile.
For this compound, studying solvation effects would be critical for understanding its reactivity in different chemical environments. For instance, polar solvents might stabilize polar transition states, accelerating certain reactions. These studies would provide valuable data on how the molecule's structure and reactivity are influenced by its surroundings. Despite the importance of such analyses, specific computational data on the solvation effects for this compound are not found in the available literature.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that seek to correlate the chemical structure of a series of compounds with their measured reactivity. These models use molecular descriptors, which are numerical representations of various aspects of a molecule's structure, such as its electronic properties, size, and shape.
A QSRR study on derivatives of this compound could lead to a predictive model for the reactivity of new, related compounds. This would be highly valuable in fields such as drug design and materials science. The development of such a model would require a dataset of experimentally determined reactivities for a series of related compounds, which is not currently available.
Correlation of Electronic and Steric Parameters with Reaction Outcomes
The outcome of a chemical reaction is often governed by a combination of electronic and steric factors. Electronic parameters describe the distribution of electrons in a molecule, which influences its ability to attract or repel other molecules. Steric parameters relate to the size and shape of the molecule, which can physically hinder or facilitate a reaction.
In the context of this compound, the electron-donating nature of the ethyl group and the steric bulk of the entire molecule would play significant roles in its reactivity. Computational methods can quantify these parameters, for example, through population analysis to determine atomic charges (electronic effects) or by calculating molecular volume and surface area (steric effects). Correlating these parameters with experimental reaction outcomes would provide a deeper understanding of the factors controlling the compound's chemical behavior. However, specific studies presenting such correlations for this compound have not been published.
Substituent Effects on Reactivity and Selectivity
The presence of the ethyl group at the para position of the phenyl ring in this compound is expected to influence its reactivity. As an electron-donating group, the ethyl substituent increases the electron density of the aromatic ring, which can affect the reactivity of the carbonyl group through resonance and inductive effects. This can influence both the rate of reaction (reactivity) and the distribution of products (selectivity).
General principles of physical organic chemistry predict that the ethyl group would activate the aromatic ring towards electrophilic substitution and could subtly influence the reactivity of the side chain. However, detailed computational studies that quantify these substituent effects on the reactivity and selectivity of reactions involving this compound are not available in the scientific literature.
Application As a Synthetic Intermediate and Precursor Chemistry
Strategic Utility in the Synthesis of Complex Organic Molecules
The utility of 1-(4-Ethylphenyl)butan-1-one in synthetic chemistry stems from its capacity to act as a foundational scaffold. The ketone functional group is a key reaction center for forming new carbon-carbon and carbon-heteroatom bonds, while the aromatic ring can undergo various substitution reactions.
The 4-ethylphenyl moiety present in this compound is a structural feature found in certain bioactive molecules. For instance, the insecticide Perthane, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, contains two p-ethylphenyl groups, highlighting the relevance of this substituent in agrochemical contexts. nih.gov
While direct examples of major pharmaceuticals derived from this compound are not extensively documented in publicly available literature, its structure represents a valuable starting point in medicinal chemistry. Phenyl ketone derivatives are key intermediates in the synthesis of a wide array of pharmaceutical agents. For example, related fluorinated butanones serve as building blocks for anti-inflammatory and antiviral drugs, where the fluorinated group enhances metabolic stability and binding properties. multichemexports.com The core structure of this compound can be systematically modified to generate libraries of new compounds for drug discovery screening. The synthesis of terfenadine (B1681261) derivatives, for instance, involved the coupling of various 1-aryl-ω-bromo ketones with a piperidine (B6355638) derivative, demonstrating a common strategy where such ketone building blocks are essential. mdpi.com
Aromatic ketones are a well-established class of photoinitiators, compounds that generate reactive species upon exposure to light to initiate polymerization reactions. Although specific studies detailing this compound as a photoinitiator are not prominent, its structural similarity to other butyrophenone (B1668137) and acetophenone (B1666503) derivatives used in this field suggests its potential applicability. The mechanism typically involves the photochemical excitation of the ketone, leading to the formation of radicals that can trigger the polymerization of monomers in inks, coatings, and adhesives.
Furthermore, this compound can be considered a building block for more complex functional organic materials. chemrxiv.org The synthesis of semiconducting polymers, for example, often relies on the coupling of various aromatic and heteroaromatic building blocks to create conjugated systems with specific electronic properties. researchgate.net The ethylphenylbutanone structure could be elaborated into more complex monomers for polymerization, potentially leading to new materials for applications in organic electronics.
Derivatization Strategies Originating from this compound
The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the synthesis of a diverse range of new chemical entities. These transformations can target the ketone group, the aliphatic chain, or the aromatic ring.
Modifications can be made to the parent structure while retaining the butan-1-one core. The aliphatic chain, particularly the carbon atom adjacent to the carbonyl group (the α-carbon), can be functionalized. For example, α-halogenation can occur, followed by nucleophilic substitution to introduce various functional groups.
The aromatic ring is also a prime site for modification through electrophilic aromatic substitution. The existing alkyl and acyl groups direct incoming electrophiles, allowing for the controlled synthesis of substituted derivatives. Additionally, the core structure can be used to build larger molecules, such as 1,4-dicarbonyl compounds. An example from related research shows the preparation of 1-(4-Ethylphenyl)-4-(p-tolyl)butane-1,4-dione. rsc.org Another possible derivative is 4-Amino-1-(4-ethylphenyl)butan-1-one, which introduces a basic amino group at the end of the alkyl chain. nih.gov
Table 1: Examples of Substituted Derivatives
| Compound Name | Molecular Formula | Result of Derivatization |
| 1-(4-Ethylphenyl)-4-(p-tolyl)butane-1,4-dione | C20H22O2 | Introduction of a second aryl ketone group |
| 4-Amino-1-(4-ethylphenyl)butan-1-one | C12H17NO | Introduction of a terminal amino group |
| 4-Bromo-1-(4-methylphenyl)butan-1-one | C11H13BrO | Halogenation of the alkyl chain (related example) mdpi.com |
The ketone carbonyl group is one of the most versatile functional groups in organic chemistry, serving as a gateway to numerous other functionalities.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-ethylphenyl)butan-1-ol, using reducing agents like sodium borohydride (B1222165).
Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a secondary or tertiary amine.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can transform the carbonyl group into a carbon-carbon double bond.
Grignard Reaction: Addition of an organometallic reagent, such as a Grignard reagent, results in the formation of a tertiary alcohol.
Furthermore, this compound can be a precursor for the synthesis of heterocyclic systems. For example, it can be condensed with aldehydes to form α,β-unsaturated ketones (chalcones). These chalcone (B49325) intermediates can then undergo cyclocondensation reactions with reagents like thiourea (B124793) to form heterocyclic structures such as thiazines. derpharmachemica.com Similarly, it could be a starting point for synthesizing paullone (B27933) derivatives, which involves a multi-step process including the formation of a keto-acid that is later cyclized to form a lactam. nih.gov
Stereoselective and Regioselective Transformations of this compound
Controlling the selectivity of chemical reactions is crucial for the efficient synthesis of specific target molecules. masterorganicchemistry.com Both stereoselective and regioselective transformations are relevant to the chemistry of this compound.
Stereoselectivity: A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com The reduction of the ketone in this compound creates a chiral center at the carbon bearing the hydroxyl group. A standard reduction with sodium borohydride would produce a racemic mixture of the two possible enantiomers of the resulting alcohol. However, by using a chiral reducing agent or a biocatalyst (e.g., an engineered carbonyl reductase), this transformation can be performed stereoselectively to yield predominantly one enantiomer. illinois.edu Such enantiomerically pure chiral alcohols are highly valuable intermediates in the synthesis of pharmaceuticals.
Regioselectivity: A reaction is regioselective if it favors bond formation at one position over another. masterorganicchemistry.comresearchgate.net Electrophilic aromatic substitution on the phenyl ring of this compound is a regioselective process. The ethyl group is an ortho-, para-directing activator, while the butanoyl group is a meta-directing deactivator. The combined influence of these two groups will direct incoming electrophiles primarily to the positions ortho to the ethyl group (and meta to the butanoyl group), thus controlling the substitution pattern on the aromatic ring.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(4-Ethylphenyl)butan-1-one, and what key reaction conditions influence yield?
- Answer: The synthesis typically involves Friedel-Crafts acylation, where 4-ethylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios. Evidence from similar derivatives shows yields ranging from 10% to 32%, influenced by substituent effects and purification methods .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic proton environments and carbonyl group positions. Infrared (IR) spectroscopy confirms the ketone (C=O stretch at ~1680 cm⁻¹). Mass spectrometry (LC/MS-MS) determines molecular weight (e.g., m/z 442.32 for ethylphenyl derivatives). These techniques are validated in studies of structurally analogous compounds .
Q. How can researchers validate the purity of this compound post-synthesis?
- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Melting point analysis (if crystalline) and thin-layer chromatography (TLC) provide preliminary assessments. Cross-referencing spectral data (NMR, IR) with literature values is critical, as demonstrated in studies of related ketones .
Q. What nucleophilic addition reactions are documented for this compound?
- Answer: The carbonyl group undergoes nucleophilic additions with Grignard reagents or hydrides. For example, reaction with methylmagnesium bromide forms tertiary alcohols. Regioselectivity is controlled by steric hindrance from the ethylphenyl group and reaction conditions (e.g., solvent polarity, temperature) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in synthesizing this compound derivatives?
- Answer: Low yields (10–32% in derivatives) may arise from competing side reactions or steric hindrance. Optimization strategies include:
- Using alternative catalysts (e.g., FeCl₃ instead of AlCl₃).
- Microwave-assisted synthesis to reduce reaction time.
- Column chromatography with gradient elution for purification.
Refer to yield data and purification protocols in studies of piperidine-substituted analogs .
Q. How should contradictions in reported biological activity data for this compound derivatives be resolved?
- Answer: Discrepancies in receptor binding (e.g., dopamine vs. norepinephrine selectivity) may stem from assay variability (cell lines, ligand concentrations). Replicate studies under standardized conditions (e.g., radioligand binding assays) and meta-analyses of dose-response curves are recommended. Structural analogs show receptor-specific interactions, suggesting systematic SAR studies .
Q. What mechanisms underlie the photodegradation of this compound derivatives?
- Answer: UV-Vis exposure induces radical formation via homolytic cleavage of the C=O bond. LC-MS/MS analysis of degradation products (e.g., iminoxy radicals) confirms pathways. Metal ions (Cu²⁺, Fe²⁺) accelerate degradation via chelation, as observed in pyridylketoxime analogs .
Q. How do structural modifications to the ethylphenyl group impact biological target interactions?
- Answer: Substituent position and size alter steric and electronic effects. For example:
- Electron-withdrawing groups (e.g., -F) reduce electron density at the carbonyl, affecting hydrogen bonding.
- Bulkier substituents (e.g., isopropyl) hinder receptor binding.
Computational modeling (DFT) predicts charge distribution and guides rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
